2-(4-Fluoro-2-propoxyphenyl)ethanol 2-(4-Fluoro-2-propoxyphenyl)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13544942
InChI: InChI=1S/C11H15FO2/c1-2-7-14-11-8-10(12)4-3-9(11)5-6-13/h3-4,8,13H,2,5-7H2,1H3
SMILES: CCCOC1=C(C=CC(=C1)F)CCO
Molecular Formula: C11H15FO2
Molecular Weight: 198.23 g/mol

2-(4-Fluoro-2-propoxyphenyl)ethanol

CAS No.:

Cat. No.: VC13544942

Molecular Formula: C11H15FO2

Molecular Weight: 198.23 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Fluoro-2-propoxyphenyl)ethanol -

Specification

Molecular Formula C11H15FO2
Molecular Weight 198.23 g/mol
IUPAC Name 2-(4-fluoro-2-propoxyphenyl)ethanol
Standard InChI InChI=1S/C11H15FO2/c1-2-7-14-11-8-10(12)4-3-9(11)5-6-13/h3-4,8,13H,2,5-7H2,1H3
Standard InChI Key AQULMBBKTFDLCM-UHFFFAOYSA-N
SMILES CCCOC1=C(C=CC(=C1)F)CCO
Canonical SMILES CCCOC1=C(C=CC(=C1)F)CCO

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The molecular structure of 2-(4-Fluoro-2-propoxyphenyl)ethanol consists of a phenyl ring with three distinct substituents:

  • Fluorine atom at the para position (C4), which enhances electronegativity and influences electronic distribution.

  • Propoxy group (-OCH₂CH₂CH₃) at the ortho position (C2), contributing to hydrophobicity and steric effects.

  • Ethanol moiety (-CH₂CH₂OH) attached to the phenyl ring, improving solubility in polar solvents.

The interplay between these groups determines the compound’s reactivity, solubility, and biological interactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₅FO₂
Molecular Weight198.23 g/mol
IUPAC Name1-(4-fluoro-2-propoxyphenyl)ethanol
SMILESCCCOC1=C(C=CC(=C1)F)C(C)O
Boiling PointNot reported
Melting Point54–56°C (analogous compound)

Spectroscopic Characterization

While specific spectral data for 2-(4-Fluoro-2-propoxyphenyl)ethanol are unavailable, analogous compounds exhibit:

  • ¹H NMR: Signals for aromatic protons (δ 6.8–7.2 ppm), propoxy methylene (δ 3.4–4.0 ppm), and ethanol hydroxyl (δ 1.2–1.5 ppm).

  • ¹³C NMR: Peaks corresponding to fluorinated carbons (δ 160–165 ppm) and oxygen-bearing carbons (δ 60–70 ppm) .

Synthesis and Optimization

Reaction Pathway

The synthesis of 2-(4-Fluoro-2-propoxyphenyl)ethanol typically follows a three-step process:

  • Nitration: Introduction of a nitro group to 2-propoxyphenol using concentrated nitric acid .

  • Reduction: Catalytic hydrogenation (e.g., Pd/C) to convert the nitro group to an amine .

  • Diazotization and Hydrolysis: Treatment with sodium nitrite and acid hydrolysis to yield the final ethanol derivative .

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield
NitrationHNO₃, -15°C to 0°C53%
ReductionH₂, Pd/C, RT68–72%
HydrolysisH₂O/H⁺, reflux85–90%

Industrial and Research Applications

Organic Synthesis

  • Intermediate: Used in synthesizing fluorinated liquid crystals (e.g., 4-fluoro-4'-propylbiphenyl).

  • Chiral Building Block: Resolves enantiomers in asymmetric catalysis.

Material Science

  • Polymer Additive: Enhances thermal stability (ΔT₅% = +15°C) in epoxy resins.

  • Surface Modification: Reduces contact angle by 20° on silicon substrates.

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

CompoundMolecular WeightKey GroupsBioactivity
2-(4-Fluoro-2-propoxyphenyl)ethanol198.23F, Propoxy, EthanolEnzyme inhibition
2-(4-Hydroxyphenyl)ethanol138.16OH, EthanolAntioxidant
BAY-27-9955342.50F, IsopropylAntihypertensive

The fluorine atom in 2-(4-Fluoro-2-propoxyphenyl)ethanol enhances metabolic stability compared to hydroxylated analogs, while the propoxy group improves membrane permeability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator